dl-Alanyl-l-alanine
Overview
Description
“dl-Alanyl-l-alanine” is a dipeptide consisting of two alanine molecules. Alanine is an α-amino acid that is used in the biosynthesis of proteins . It contains an amine group and a carboxylic acid group, both attached to the central carbon atom which also carries a methyl group side chain . It is non-essential to humans as it can be synthesized metabolically and does not need to be present in the diet .
Synthesis Analysis
The synthesis of “dl-Alanyl-l-alanine” has been studied in various contexts. For instance, one study investigated the adsorption properties of “dl-Alanyl-l-alanine” when immobilized on agarose . Another study focused on the synthesis of L-Alanyl and β-Alanyl derivatives of 2-Aminoacridone .Molecular Structure Analysis
The molecular formula of “dl-Alanyl-l-alanine” is C6H12N2O3 . The structure of this compound can be viewed using computational tools .Chemical Reactions Analysis
The chemical reactions involving “dl-Alanyl-l-alanine” are complex and can vary depending on the context. For instance, one study investigated the protonation equilibria of some alanyl dipeptides in water and aqueous ethanol mixtures .Physical And Chemical Properties Analysis
The physical and chemical properties of “dl-Alanyl-l-alanine” have been studied in various contexts. For instance, one study investigated the solubility of amino acids and peptides in aqueous 2-propanol solutions . Another study focused on the physicochemical properties of l- and dl-valine .Scientific Research Applications
Applications in Lipoteichoic Acid Modification
Incorporation into Lipoteichoic Acid dl-Alanyl-l-alanine is involved in the modification of lipoteichoic acid (LTA) and wall teichoic acid (WTA) in bacteria, particularly in the context of the Bacillus subtilis dlt operon. This operon is responsible for D-alanine esterification of both LTA and WTA, crucial for the bacteria's normal functioning. The process involves multiple enzymes encoded by the dlt operon, including D-alanine-D-alanyl carrier protein ligase (Dcl) and D-alanyl carrier protein (Dcp). These enzymes work together to transport and incorporate D-alanine into LTA and WTA, a process essential for the bacteria's cell wall integrity and overall health (Perego et al., 1995).
Modulation of Chemical Properties of Lipoteichoic Acid In Lactobacillus casei, the D-alanine incorporation system, which includes enzymes such as Dcl and Dcp, plays a pivotal role in modulating the chemical properties of LTA. This modulation is critical as it controls the bacteria's cell wall functions like autolysin action regulation, metal ion binding, and its electromechanical properties. The genes for these proteins are encoded in the dlt operon, emphasizing the operon's central role in bacterial cell wall biochemistry (Neuhaus et al., 1996).
Applications in Biochemical Studies and Structural Analysis
Synthetic Analogues of Polynucleotides dl-Alanyl-l-alanine, specifically dl-β-(thymin-1-yl)alanine, has been used in the study of synthetic analogues of polynucleotides. This research involved resolving dl-β-(thymin-1-yl)alanine into its d (+) and l (−) forms and studying the polymerization of these forms. The resulting polymers were analyzed for their molecular weights and potential interactions, offering insights into nucleotide-analogue interactions and polymerization processes (Buttrey et al., 1975).
Crystal Structure Analysis of DltA The crystal structure of DltA, an enzyme involved in lipoteichoic acid d-alanylation in Gram-positive bacteria, has been studied to understand its substrate specificity and catalytic mechanism. The structure reveals the enzyme's ability to adopt multiple conformational states, crucial for its catalytic activity. These studies are essential for understanding the biochemical pathways in bacteria and for designing inhibitors that can target these enzymes (Yonus et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(2-aminopropanoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3?,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFJQIDDEAULHB-BKLSDQPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659845 | |
Record name | Alanyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
dl-Alanyl-l-alanine | |
CAS RN |
59247-16-4 | |
Record name | Alanyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.